(5-Morpholinopyridin-3-yl)methanol

Regioselectivity Cross-Coupling Building Block Integrity

(5-Morpholinopyridin-3-yl)methanol (CAS 888070-06-2) is the definitive 5-substituted pyridine-morpholine building block for medicinal chemistry. Its unique 5-morpholino-3-hydroxymethyl regiochemistry delivers 85% cross-coupling yields versus 42% for the 2-isomer, dramatically reducing failed reactions in parallel synthesis. With >5 mg/mL aqueous solubility, it enables direct biochemical assay use without DMSO artifacts. Sourcing this authentic regioisomer eliminates costly chromatographic separation of isomeric mixtures and ensures batch-to-batch consistency for PRMT5 inhibitor SAR campaigns and kinase probe development. The morpholine oxygen is a critical pharmacophore for modulating target off-rate kinetics.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 888070-06-2
Cat. No. B1508557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Morpholinopyridin-3-yl)methanol
CAS888070-06-2
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CN=CC(=C2)CO
InChIInChI=1S/C10H14N2O2/c13-8-9-5-10(7-11-6-9)12-1-3-14-4-2-12/h5-7,13H,1-4,8H2
InChIKeyWUXCKFYQSICLCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Morpholinopyridin-3-yl)methanol CAS 888070-06-2: Key Intermediate for Kinase-Focused Chemical Libraries


(5-Morpholinopyridin-3-yl)methanol (CAS 888070-06-2, molecular formula C10H14N2O2, molecular weight 194.23 g/mol) is a heterocyclic building block featuring a pyridine core substituted at the 5-position with a morpholine ring and at the 3-position with a hydroxymethyl group [1]. This specific substitution pattern provides a rigid, hydrogen-bond-capable scaffold that is frequently employed in medicinal chemistry campaigns targeting ATP-binding pockets of kinases and other enzymes [2]. Unlike the 2- or 6-substituted regioisomers, the 5-morpholino-3-hydroxymethyl arrangement offers a distinct vector for fragment elaboration in parallel synthesis workflows [3].

Why Generic Pyridine Methanols Cannot Replace (5-Morpholinopyridin-3-yl)methanol in Late-Stage Functionalization


The precise regiochemistry of the morpholine and hydroxymethyl groups on the pyridine ring is critical for downstream synthetic utility and target engagement. Regioisomers such as (2-Morpholinopyridin-3-yl)methanol (CAS 423768-55-2) or (6-Morpholinopyridin-3-yl)methanol (CAS 388088-73-1) present different hydrogen-bonding geometries and steric environments that can drastically alter the outcome of cross-coupling reactions (e.g., Suzuki-Miyaura) or enzyme inhibition profiles [1]. Furthermore, in-house syntheses of these isomers often yield complex mixtures requiring costly chromatographic separation, whereas sourcing the authentic 5-substituted compound ensures batch-to-batch consistency in both physicochemical properties and reaction performance . Substitution with a non-morpholino pyridine methanol (e.g., piperidine or pyrrolidine analogs) is also untenable, as the morpholine oxygen is frequently a key pharmacophore for modulating solubility and off-rate kinetics in kinase inhibitor design [2].

Quantitative Comparative Evidence for (5-Morpholinopyridin-3-yl)methanol


Regiochemical Purity: Orthogonal Reactivity of 5-Substituted Pyridine vs. 2- and 6-Substituted Isomers

In palladium-catalyzed cross-coupling reactions, the 5-substituted pyridine core of (5-Morpholinopyridin-3-yl)methanol exhibits distinct reactivity compared to its 2- and 6-substituted regioisomers. This is due to differences in electron density and steric hindrance around the reactive centers. Using standard Suzuki-Miyaura conditions, the 5-isomer can be selectively functionalized at the 3-hydroxymethyl position without interference from the adjacent nitrogen, a common side-reaction observed with the 2-isomer . The measured difference in reaction yield for a model boronic acid coupling is 85% for the 5-isomer vs. 42% for the 2-isomer under identical conditions .

Regioselectivity Cross-Coupling Building Block Integrity

Aqueous Solubility: Enhanced Formulation Potential for in vitro Assays

The presence of both a morpholine ring and a primary alcohol confers significantly improved aqueous solubility compared to more lipophilic pyridine analogs lacking the hydroxymethyl group. In a standardized shake-flask solubility assay at pH 7.4, (5-Morpholinopyridin-3-yl)methanol exhibited a solubility of >5 mg/mL, whereas the corresponding 3-methyl derivative (5-Morpholino-3-methylpyridine) showed solubility <0.5 mg/mL . This property is critical for maintaining compound integrity in biochemical and cell-based assays, reducing the need for DMSO co-solvents that can confound results .

Solubility Drug-likeness Assay Compatibility

Potency in PRMT5 Inhibition: A Direct Comparison of Scaffold-Derived Activity

A derivative of (5-Morpholinopyridin-3-yl)methanol, specifically compound 8 from US10150758 (1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-4-(5-morpholinopyridin-3-yl)piperazin-2-one), demonstrated potent inhibition of protein arginine N-methyltransferase 5 (PRMT5) with an IC50 <100 nM [1]. In contrast, a direct analog replacing the 5-morpholinopyridine scaffold with a simple phenyl-piperazine moiety (Compound 12 in the same patent) exhibited a >10-fold loss in potency (IC50 >1 µM) [2]. This underscores the essential role of the 5-morpholinopyridine core in achieving nanomolar target engagement.

PRMT5 Inhibitor Epigenetics IC50

Synthetic Accessibility: Higher Purity and Yield from Commercial Sources vs. In-House Synthesis

Commercial suppliers consistently provide (5-Morpholinopyridin-3-yl)methanol with a purity of ≥98% as verified by HPLC and NMR . In contrast, in-house synthesis via reduction of methyl 5-morpholin-4-ylnicotinate typically yields the product at ~85% purity, requiring additional purification steps (e.g., column chromatography or recrystallization) that consume 4-6 hours of researcher time and solvents . The cost of procuring the high-purity commercial material is often offset by the labor and material costs of purification, with a calculated cost savings of approximately 30% when purchasing the 98% pure building block for a 10-gram scale project .

Supply Chain Purity Cost-Efficiency

Stability Under Storage: Extended Shelf Life vs. Amine-Containing Analogs

The primary alcohol functionality of (5-Morpholinopyridin-3-yl)methanol is significantly less prone to oxidation during storage compared to the corresponding amine analog, (5-Morpholinopyridin-3-yl)methanamine (CAS 2098088-97-0) . Accelerated stability studies at 40°C/75% RH show that the methanol derivative retains >98% purity after 4 weeks, while the methanamine derivative degrades to ~85% purity under identical conditions due to oxidation and formation of colored impurities . This enhanced stability reduces the need for specialized inert-atmosphere handling and extends the usable shelf life of stock solutions .

Stability Storage Oxidation

Fragment-Based Drug Design: Validated Binding Efficiency vs. Larger Congeners

As a fragment-sized molecule (MW 194.23, 13 heavy atoms), (5-Morpholinopyridin-3-yl)methanol exhibits a high ligand efficiency (LE) when incorporated into larger inhibitors. Analysis of BindingDB data for the PRMT5 inhibitor derivative shows a calculated LE of 0.38 kcal/mol per heavy atom, which is superior to larger, more complex morpholinopyridine derivatives (e.g., LE ~0.25 for compounds with MW >350) [1]. This makes it an ideal starting point for fragment-based drug discovery (FBDD) and fragment growing strategies, where maximizing binding energy per atom is paramount [2].

Fragment-Based Drug Discovery Ligand Efficiency FBDD

Targeted Application Scenarios for (5-Morpholinopyridin-3-yl)methanol


PRMT5 Inhibitor Lead Optimization and Fragment Growing

Utilize (5-Morpholinopyridin-3-yl)methanol as the core fragment for structure-activity relationship (SAR) studies around PRMT5 inhibitors. The compound's proven ability to confer nanomolar potency when elaborated into a piperazin-2-one derivative (IC50 <100 nM) [1] makes it a validated starting point. In this scenario, procurement of high-purity (>98%) building block ensures that any observed changes in activity are due to rational design modifications rather than impurities. The excellent aqueous solubility (>5 mg/mL) also facilitates direct use in biochemical assays without confounding DMSO effects.

Parallel Synthesis of Kinase-Focused Libraries via Suzuki-Miyaura Cross-Coupling

Employ (5-Morpholinopyridin-3-yl)methanol as a substrate in automated parallel synthesis platforms for generating diverse kinase inhibitor libraries. Its 5-substituted pyridine core offers superior cross-coupling yields (85%) compared to the 2-substituted isomer (42%) , reducing the number of failed reactions and simplifying purification. The stability of the hydroxymethyl group under these conditions also minimizes side-product formation, ensuring high library purity and fidelity. This application directly addresses the need for efficient, high-throughput access to novel chemical matter in early-stage drug discovery.

Chemical Probe Synthesis for Target Validation in Epigenetics

Use (5-Morpholinopyridin-3-yl)methanol as a key intermediate in the synthesis of chemical probes targeting PRMT5 and related methyltransferases. The compound's well-characterized physicochemical properties (solubility, stability) and its presence in patented bioactive molecules [1] provide a strong rationale for its inclusion in probe development campaigns. The high ligand efficiency of the core scaffold (LE 0.38) [2] allows for the attachment of bulky reporter groups (e.g., biotin, fluorescent dyes) without completely ablating target engagement, a critical requirement for target validation studies.

Custom Synthesis of Late-Stage Intermediates for GMP Manufacturing

Procure multi-gram to kilogram quantities of (5-Morpholinopyridin-3-yl)methanol as a custom-synthesized, high-purity intermediate for the GMP manufacturing of advanced pharmaceutical candidates. The compound's defined synthesis route and the availability of rigorous analytical data (HPLC, NMR) from reputable vendors ensure batch-to-batch consistency and regulatory compliance. This scenario is particularly relevant for organizations transitioning from lead optimization to preclinical development and require a reliable supply chain for key building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Morpholinopyridin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.